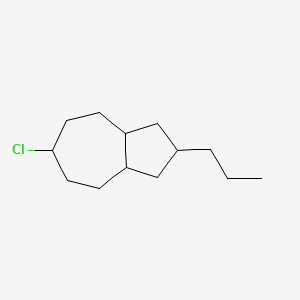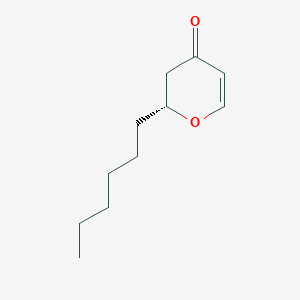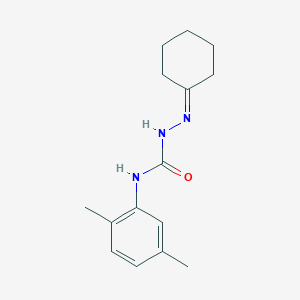
6-Chloro-2-propyldecahydroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2-丙基十氢薁是一种有机化合物,属于薁类。薁类是双环芳香烃,以其独特的蓝色而闻名。该化合物的结构由一个十氢薁核心组成,在第6位有一个氯原子,在第2位有一个丙基。
准备方法
合成路线和反应条件
6-氯-2-丙基十氢薁的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法是用氯化剂(如亚硫酰氯或五氯化磷)在受控条件下氯化2-丙基十氢薁。反应通常在惰性溶剂(如二氯甲烷)中于低温下进行,以确保在第6位进行选择性氯化。
工业生产方法
6-氯-2-丙基十氢薁的工业生产可能涉及使用连续流反应器的大规模氯化工艺。这些反应器允许对反应参数进行精确控制,从而确保最终产品的产率和纯度高。使用先进的纯化技术,如蒸馏和重结晶,进一步提高了化合物的质量。
化学反应分析
反应类型
6-氯-2-丙基十氢薁会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的酮或羧酸。
还原: 在钯催化剂存在下,使用氢气进行还原反应可以将该化合物转化为其完全饱和的类似物。
取代: 亲核取代反应可以在氯原子上发生,其中亲核试剂(如胺或硫醇)取代氯,形成新的衍生物。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 氢气与碳载钯催化剂。
取代: 氨或硫醇在极性溶剂(如乙醇)中。
主要形成的产物
氧化: 酮或羧酸。
还原: 完全饱和的类似物。
取代: 胺或硫醇衍生物。
科学研究应用
6-氯-2-丙基十氢薁在科学研究中有多种应用:
化学: 用作合成更复杂薁衍生物的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 由于其独特的化学结构,探索其在药物开发中的潜在用途。
工业: 由于其薁核心,用于生产染料和颜料。
作用机理
6-氯-2-丙基十氢薁的作用机制涉及其与特定分子靶标的相互作用。氯原子和丙基影响该化合物的反应性和与各种酶和受体的结合亲和力。该化合物可能通过调节信号通路发挥作用,从而导致细胞功能发生改变。
作用机制
The mechanism of action of 6-Chloro-2-propyldecahydroazulene involves its interaction with specific molecular targets. The chlorine atom and propyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular functions.
相似化合物的比较
类似化合物
- 6-氯-2-甲基十氢薁
- 6-氯-2-乙基十氢薁
- 6-氯-2-丁基十氢薁
独特之处
6-氯-2-丙基十氢薁之所以独特,是因为其特定的取代模式赋予了其独特的化学性质和潜在应用。与类似物相比,第2位的丙基在疏水性和反应性之间取得平衡,使其成为各种研究和工业应用的多功能化合物。
属性
CAS 编号 |
917884-27-6 |
|---|---|
分子式 |
C13H23Cl |
分子量 |
214.77 g/mol |
IUPAC 名称 |
6-chloro-2-propyl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |
InChI |
InChI=1S/C13H23Cl/c1-2-3-10-8-11-4-6-13(14)7-5-12(11)9-10/h10-13H,2-9H2,1H3 |
InChI 键 |
KMVAXSLVMLPKDC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2CCC(CCC2C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12624386.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)
![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)




![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12624439.png)

